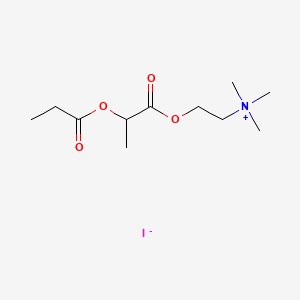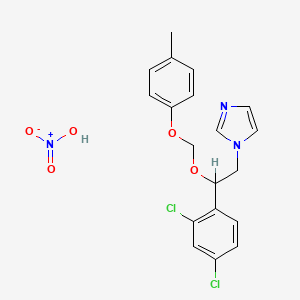
1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both dichlorophenyl and methylphenoxy groups, suggests potential for significant biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 2,4-dichlorophenyl intermediate through chlorination reactions.
Etherification: The next step is the etherification of the dichlorophenyl intermediate with 4-methylphenol to form the 4-methylphenoxy derivative.
Imidazole Ring Formation: The imidazole ring is then introduced through a cyclization reaction involving suitable reagents and conditions.
Nitration: Finally, the compound is nitrated to form the nitrate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution reactions could introduce new functional groups.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Possible applications as a pharmaceutical agent, particularly in antifungal or antibacterial treatments.
Industry: Use in the development of new materials or agricultural chemicals.
作用机制
The mechanism of action of 1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets might include cytochrome P450 enzymes, ion channels, or other proteins involved in cellular processes.
相似化合物的比较
Similar Compounds
1-(2-(2,4-Dichlorophenyl)-2-(methoxy)ethyl)-1H-imidazole: Lacks the 4-methylphenoxy group, potentially altering its biological activity.
1-(2-(2,4-Dichlorophenyl)-2-((4-chlorophenoxy)methoxy)ethyl)-1H-imidazole: Substitution of the methyl group with a chlorine atom, which may affect its reactivity and applications.
Uniqueness
The presence of both dichlorophenyl and methylphenoxy groups in 1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate makes it unique, potentially offering a combination of properties not found in other similar compounds. This could result in distinct biological activities or applications in various fields.
属性
CAS 编号 |
71821-03-9 |
|---|---|
分子式 |
C19H19Cl2N3O5 |
分子量 |
440.3 g/mol |
IUPAC 名称 |
1-[2-(2,4-dichlorophenyl)-2-[(4-methylphenoxy)methoxy]ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H18Cl2N2O2.HNO3/c1-14-2-5-16(6-3-14)24-13-25-19(11-23-9-8-22-12-23)17-7-4-15(20)10-18(17)21;2-1(3)4/h2-10,12,19H,11,13H2,1H3;(H,2,3,4) |
InChI 键 |
SXWUZWLRPXHQIK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


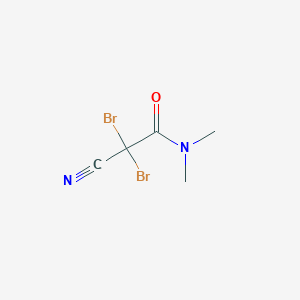
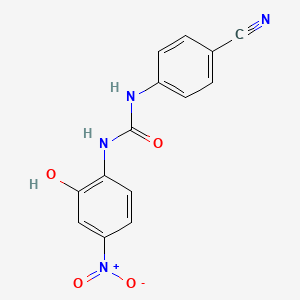
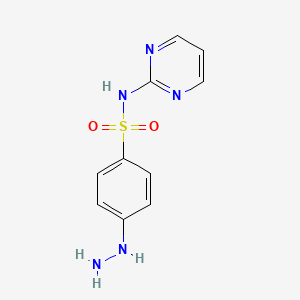
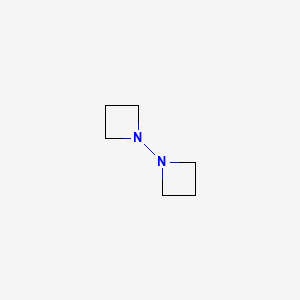
![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)
![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)
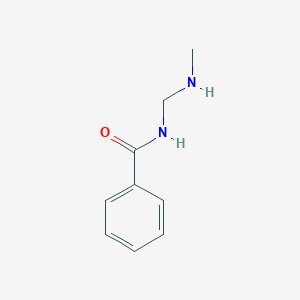
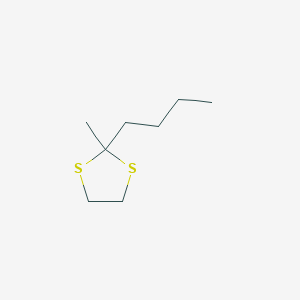
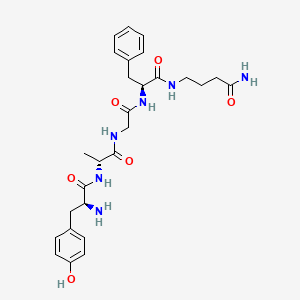

![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)


